(R)-(+)-Glycidyl heptyl ether

Description

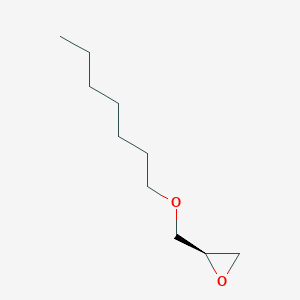

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(heptoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSCMIFABOJDRE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628451 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121906-44-3 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Glycidyl heptyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Transformations of R + Glycidyl Heptyl Ether

Nucleophilic Ring-Opening Reactions

The epoxide ring of (R)-(+)-glycidyl heptyl ether is susceptible to attack by a variety of nucleophiles, leading to the formation of 1,2-disubstituted products. These reactions are fundamental to the synthetic utility of glycidyl (B131873) ethers. numberanalytics.com The stereochemistry and regiochemistry of the ring-opening are critical aspects that are influenced by the reaction conditions and the nature of the nucleophile.

The reaction of epoxides with amines (aminolysis) and alcohols (alcoholysis) are crucial transformations for the synthesis of amino alcohols and ether alcohols, respectively. researchgate.net In the case of this compound, these reactions can be performed stereoselectively to yield enantiomerically enriched products.

Aminolysis: The reaction of this compound with amines typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. researchgate.net The use of various amines, including primary and secondary amines, allows for the synthesis of a diverse range of chiral amino alcohols. The reaction rate can be significantly influenced by steric factors of the amine and is accelerated by the presence of hydroxyl groups, which can act as catalysts. sci-hub.se

Alcoholysis: Similarly, the ring-opening of this compound with alcohols, catalyzed by either acid or base, affords chiral 1,2-ether alcohols. kpi.ua The regioselectivity of the alcoholysis is dependent on the reaction conditions. For instance, under basic or neutral conditions, the alcohol preferentially attacks the less substituted carbon of the epoxide ring. organic-chemistry.org

The stereoselectivity of these reactions is a key feature, enabling the synthesis of optically active molecules that are important intermediates in drug development and other applications. mdpi.com

The regioselectivity of the nucleophilic ring-opening of this compound is a critical factor that determines the final product. numberanalytics.com The attack of the nucleophile can occur at either of the two carbons of the epoxide ring, leading to two possible regioisomers.

Under basic or neutral conditions, the reaction generally follows an SN2 pathway, and the nucleophile attacks the sterically less hindered primary carbon atom. numberanalytics.com This results in the formation of a secondary alcohol. In contrast, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, where the epoxide oxygen is first protonated. This makes the more substituted secondary carbon more electrophilic due to carbocationic character, leading to attack at this position. tandfonline.com

The stereocontrol in these reactions is typically high, with the nucleophilic attack proceeding with inversion of stereochemistry at the chiral center. mdpi.com This allows for the predictable synthesis of a specific enantiomer. The choice of catalyst can also play a significant role in controlling both regioselectivity and stereoselectivity. For example, certain Lewis acids can enhance the regioselectivity of the ring-opening reaction. tandfonline.com

Table 1: Regioselectivity in the Ring-Opening of Glycidyl Ethers

| Nucleophile | Catalyst/Conditions | Major Product (Attack at) | Reference |

|---|---|---|---|

| Alcohols | Carbon Tetrabromide | Primary Carbon | organic-chemistry.org |

| Alcohols | Boron Trifluoride Etherate | Varies with substrate | tandfonline.com |

The introduction of fluorine into organic molecules can significantly alter their biological properties. acs.org Enantioselective fluorination of epoxides, including glycidyl ethers, provides a direct route to chiral fluorohydrins, which are valuable building blocks in medicinal chemistry.

Several methods have been developed for the enantioselective fluorination of epoxides. One common approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. acs.org For instance, chiral chromium salen complexes have been used to catalyze the enantioselective ring-opening of meso-epoxides with fluoride (B91410) ions.

Another strategy involves the use of chiral N-fluoroammonium salts derived from cinchona alkaloids. nih.gov These reagents can deliver fluorine in an enantioselective manner. While direct enantioselective fluorination of this compound is not extensively documented, the principles established for other glycidyl ethers are applicable. For example, the ring-opening of racemic phenyl glycidyl ether with a fluoride source can yield the corresponding fluorohydrin with moderate enantiomeric excess. acs.org

The development of highly enantioselective fluorination methods for glycidyl ethers remains an active area of research, driven by the increasing importance of fluorinated chiral compounds in various fields. rsc.org

Derivatization and Functionalization Strategies

This compound is a versatile starting material that can be converted into a wide array of other chiral molecules through various derivatization and functionalization strategies.

The epoxide moiety of this compound is the primary site for derivatization. As discussed in the previous sections, nucleophilic ring-opening reactions with a wide range of nucleophiles lead to a diverse set of chiral derivatives.

For instance, reaction with thiols or their silyl-protected counterparts can introduce sulfur-containing functional groups. mdpi.com The resulting thioether-alcohols are valuable intermediates in their own right. Furthermore, the hydroxyl group generated from the ring-opening can be further functionalized through esterification, etherification, or other standard transformations, adding another layer of diversity to the accessible derivatives.

The synthesis of other glycidyl ethers with different alkyl or aryl side chains can also be considered a form of derivatization, often achieved through the reaction of epichlorohydrin (B41342) with the corresponding alcohol. chalmers.segoogle.com

A chiral synthon is a stereochemically pure molecule that can be incorporated into a larger molecule during a synthesis. This compound itself is a C3 chiral synthon, and it can be readily converted into other valuable chiral building blocks. researchgate.netgoogle.com

For example, the aminolysis of this compound leads to chiral amino alcohols, which are key structural motifs in many pharmaceuticals, including beta-blockers. researchgate.net Similarly, the diol resulting from the hydrolysis of the epoxide can be used in the synthesis of various natural products and their analogues.

The versatility of this compound as a chiral synthon is further highlighted by its use in the synthesis of more complex structures like chiral crown ethers and glycerol (B35011) derivatives. google.comresearchgate.net The ability to introduce a variety of functional groups with high stereochemical control makes this compound a cornerstone in the toolbox of asymmetric synthesis. numberanalytics.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amines |

| Alcohols |

| Amino alcohols |

| Ether alcohols |

| Lewis acids |

| Fluoride ions |

| Chiral fluorohydrins |

| Chiral chromium salen complexes |

| N-fluoroammonium salts |

| Cinchona alkaloids |

| Phenyl glycidyl ether |

| Thiols |

| Thioether-alcohols |

| Epichlorohydrin |

| Beta-blockers |

| Diol |

| Chiral crown ethers |

| Glycerol derivatives |

| Carbon Tetrabromide |

| Boron Trifluoride Etherate |

Mechanisms of Reactivity in Chiral Epoxide Systems

The reactivity of epoxides, including chiral systems like this compound, is dominated by ring-opening reactions driven by the significant ring strain inherent in the three-membered ether ring, which is approximately 13 kcal/mol. masterorganicchemistry.comwikipedia.org This inherent strain makes the epoxide susceptible to attack by a wide range of nucleophiles, a reaction that is thermodynamically favored. jove.comjove.com The mechanisms of these ring-opening reactions can be broadly categorized as base-catalyzed, acid-catalyzed, and Lewis acid-catalyzed, each exhibiting distinct regioselectivity and stereochemical outcomes. fiveable.meresearchgate.net

The ring-opening of an epoxide proceeds via a nucleophilic substitution mechanism where the epoxide oxygen acts as the leaving group. chemistrysteps.com In chiral epoxides, the presence of a stereocenter profoundly influences the stereochemical course of the reaction, making these substrates valuable building blocks in asymmetric synthesis. wikipedia.org The reaction mechanism, whether it follows an S_N1 or S_N2 pathway, or a hybrid of the two, determines which of the two electrophilic carbon atoms of the epoxide ring is attacked and the resulting stereochemistry of the product. wikipedia.orgyoutube.com

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of epoxides proceeds through a classic S_N2 mechanism. masterorganicchemistry.comjove.comjove.com This reaction requires a strong nucleophile, such as a hydroxide (B78521), alkoxide, Grignard reagent, or lithium aluminum hydride. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

Mechanism : The reaction is a concerted process where the nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. youtube.commasterorganicchemistry.com The resulting product is an alkoxide, which is subsequently protonated in a workup step to yield a neutral alcohol. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity : The nucleophilic attack occurs at the sterically less hindered carbon atom of the epoxide. masterorganicchemistry.comjove.comfiveable.memasterorganicchemistry.comprutor.ai This is a key characteristic of the S_N2 pathway and is often referred to as anti-Markovnikov regioselectivity. fiveable.me For this compound, the attack would preferentially occur at the terminal, less substituted carbon of the epoxide ring.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, epoxides can be opened by even weak nucleophiles like water or alcohols. fiveable.mechemistrysteps.com The mechanism is more complex than the base-catalyzed pathway and is best described as a hybrid between an S_N1 and S_N2 reaction. libretexts.orgpressbooks.pub

Mechanism : The reaction begins with the protonation of the epoxide oxygen by the acid catalyst, which creates a good leaving group (a hydroxyl group) and activates the ring. chemistrysteps.comlibretexts.orgpressbooks.pubunizin.org This is followed by the breaking of a carbon-oxygen bond as the nucleophile attacks. libretexts.org The transition state has significant carbocation-like character, although a full carbocation intermediate is generally not formed. youtube.comlibretexts.orgpressbooks.pub

Regioselectivity : The site of nucleophilic attack depends on the substitution pattern of the epoxide. pressbooks.pub If one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon. chemistrysteps.compressbooks.pub This S_N1-like outcome is due to the greater stability of the partial positive charge that develops on the more substituted carbon in the transition state. libretexts.orgpressbooks.pub If the epoxide carbons are primary or secondary, the attack occurs at the less substituted carbon, an S_N2-like result. chemistrysteps.compressbooks.pub

Stereochemistry : Despite the S_N1-like regioselectivity in some cases, the reaction still proceeds with backside attack by the nucleophile. libretexts.orgpressbooks.pub This leads to an inversion of configuration at the site of attack and the formation of a trans-1,2-diol (if water is the nucleophile) or a trans halohydrin (if a hydrohalic acid is used). chemistrysteps.compressbooks.pubunizin.org

Lewis Acid-Catalyzed Ring-Opening

Lewis acids are also effective catalysts for epoxide ring-opening reactions, accommodating a range of nucleophiles. rsc.orgthieme-connect.comthieme-connect.com

Mechanism : The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons, thereby activating the epoxide for nucleophilic attack. researchgate.netwikipedia.orgacs.org Quantum chemical studies have indicated that Lewis acids enhance reactivity primarily by reducing the steric repulsion between the epoxide's filled orbitals and the incoming nucleophile. acs.org The catalytic activity of Group 1 cations, for instance, has been shown to decrease down the group, with H+ being the most effective and Cs+ the least. acs.org

Asymmetric Catalysis : A significant advancement in this area is the development of chiral Lewis acid catalysts for asymmetric ring-opening (ARO) reactions. nih.govunits.it Chiral salen-metal complexes, for example, can catalyze the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides with high enantioselectivity. nih.govunits.it Mechanistic studies suggest these reactions can involve a cooperative pathway where two metal centers activate the epoxide and the nucleophile simultaneously. nih.govunits.it Similarly, chiral phosphoric acids have been employed to catalyze the asymmetric ring-opening of meso-epoxides with thiols, where the catalyst is believed to activate both the epoxide and the nucleophile. acs.org

Mechanistic Summary Table

The following table summarizes the key mechanistic features of epoxide ring-opening reactions under different catalytic conditions.

| Feature | Base-Catalyzed | Acid-Catalyzed | Lewis Acid-Catalyzed |

| Mechanism Type | S_N2 masterorganicchemistry.comjove.comjove.com | S_N1 / S_N2 Hybrid libretexts.orgpressbooks.pub | Coordination/Activation wikipedia.orgacs.org |

| Nucleophile Requirement | Strong (e.g., RO⁻, RMgX) masterorganicchemistry.comchemistrysteps.com | Weak or Strong (e.g., H₂O, ROH) fiveable.mechemistrysteps.com | Various rsc.orgthieme-connect.comthieme-connect.com |

| Initial Step | Direct nucleophilic attack masterorganicchemistry.commasterorganicchemistry.com | Protonation of epoxide oxygen chemistrysteps.comlibretexts.orgpressbooks.pub | Coordination to epoxide oxygen researchgate.netacs.org |

| Regioselectivity | Attack at the least substituted carbon (Anti-Markovnikov) masterorganicchemistry.comjove.comfiveable.me | Attack at the most substituted carbon (Markovnikov), unless both sites are primary/secondary fiveable.mepressbooks.pub | Generally follows acid-catalyzed trends |

| Stereochemistry | Inversion of configuration at the point of attack (trans product) jove.comchemistrysteps.comyoutube.com | Inversion of configuration at the point of attack (trans product) chemistrysteps.compressbooks.pubunizin.org | Inversion of configuration; enables asymmetric synthesis with chiral catalysts nih.govacs.org |

| Transition State | Concerted, single step youtube.com | Carbocation-like character libretexts.orgpressbooks.pub | Lewis acid-epoxide complex wikipedia.orgacs.org |

Polymerization Chemistry and Advanced Polymeric Materials Derived from Chiral Glycidyl Ethers

Ring-Opening Polymerization (ROP) of Chiral Glycidyl (B131873) Ethers

Ring-opening polymerization (ROP) is the primary method for converting cyclic monomers like glycidyl ethers into linear polymers. For chiral epoxides, ROP can be tailored to control the stereochemistry of the resulting polyether chain, leading to materials with specific tacticities.

Stereoselective polymerization aims to produce polymers with a regular arrangement of stereocenters along the backbone. For monosubstituted epoxides like chiral glycidyl ethers, this typically results in isotactic polyethers, where all chiral centers have the same configuration. researchgate.net Achieving high isotacticity is crucial for obtaining semicrystalline materials with enhanced thermal and mechanical properties compared to their amorphous, atactic counterparts. researchgate.net

Metal-based catalysts are highly effective in exerting stereocontrol during the ROP of epoxides. Chiral catalysts can selectively polymerize one enantiomer from a racemic mixture, a process known as kinetic resolution. This enantioselective ROP yields an isotactic polymer from the preferred enantiomer while leaving the unreacted monomer enriched in the other. researchgate.netnih.gov

For instance, bimetallic cobalt-salen complexes have been successfully employed in the enantioselective and isoselective ROP of racemic phenyl glycidyl ethers. uni-mainz.de

Enantioselective ROP : Using an enantiopure catalyst selectively resolves a single enantiomer, producing a single isotactic polyether stereoisomer. researchgate.netnih.gov For example, the enantioselective polymerization of racemic phenyl glycidyl ethers can yield isotactic poly(phenyl glycidyl ether) with a high degree of stereoregularity ([mm]P ≥ 78%). researchgate.net

Isoselective ROP : This approach uses a catalyst, often a racemic version of the enantioselective one, to polymerize both (R)- and (S)-enantiomers into their respective isotactic polymer chains concurrently. nih.govuni-mainz.de This method results in a blend of isotactic (R)- and (S)-polyether stereoisomers with very high stereoregularity ([mm]P ≥ 92%). researchgate.netnih.gov

These metal-catalyzed systems offer a powerful route to highly stereoregular polyethers, which is fundamental for creating advanced materials like stereocomplexes. researchgate.net

Table 1: Examples of Metal-Based Catalysts in Stereoselective ROP of Glycidyl Ethers (Note: Data is generalized from studies on various glycidyl ethers, such as phenyl glycidyl ether, to illustrate catalyst performance.)

| Catalyst System | Monomer | Polymerization Type | Resulting Tacticity | Reference |

| Enantiopure Cobalt-Salen Complex | Racemic Phenyl Glycidyl Ether | Enantioselective | Isotactic ([mm]P ≥ 78%) | nih.gov, researchgate.net |

| Racemic Cobalt-Salen Complex | Racemic Phenyl Glycidyl Ether | Isoselective | Isotactic ([mm]P ≥ 92%) | nih.gov, researchgate.net, uni-mainz.de |

In recent years, organocatalysis has emerged as a compelling alternative to metal-based systems, offering a pathway to metal-free polymers. researchgate.net These systems often involve the use of chiral aminothioureas, phosphazene bases, or Lewis pairs to achieve controlled and stereoselective ROP. researchgate.netfigshare.com

A key advantage of organocatalysis is the high degree of chemoselectivity, which allows for the polymerization of functional monomers without side reactions. nih.govresearchgate.net For example, two-component organocatalysts have been used for the strict epoxy-selective ROP of silyl-functionalized glycidyl ethers, preserving the silyl (B83357) ether pendant groups completely. nih.gov While achieving the same level of stereoselectivity as the best metal-based systems can be challenging, significant progress has been made. For instance, chiral binary organocatalytic systems have been shown to produce highly isotactic, semi-crystalline polylactide from racemic lactide, and similar strategies are being explored for epoxides. researchgate.net Lewis pair organocatalysis, employing a phosphazene base and triethylborane, has enabled the controlled AROP of glycidyl propargyl ether by suppressing side reactions with the monomer's functional group. figshare.com

Stereocomplexation is a phenomenon where polymer strands of opposite chirality co-crystallize to form a new, distinct crystalline structure. nih.gov This process can significantly enhance the thermal and mechanical properties of the material. researchgate.netresearchgate.net Stereocomplexes typically exhibit a higher melting temperature (Tm) and crystallinity compared to their enantiopure parent polymers. researchgate.netresearcher.life

There are two primary routes to forming polyether stereocomplexes:

Blending : Equimolar amounts of separately synthesized enantiopure isotactic polyethers, such as poly((R)-glycidyl ether) and poly((S)-glycidyl ether), are mixed. uni-mainz.de

In Situ Formation : An isoselective ROP is performed on a racemic monomer mixture. This simultaneously produces both isotactic (R)- and (S)-polymer chains, which then self-assemble into a stereocomplex directly during polymerization. researchgate.netnih.gov

Research on substituted poly(phenyl glycidyl ether)s has shown that in situ stereocomplex formation can increase the melting temperature by up to 76 °C relative to the enantiopure polymers. researchgate.netnih.gov This demonstrates that high polyether tacticity is sufficient to drive the formation of a stable stereocomplex, even without strong dipole-dipole interactions. uni-mainz.de The formation and stability of the stereocomplex are influenced by factors such as the polymer backbone, tacticity, and the steric hindrance of the pendant groups. researchgate.net

Table 2: Enhancement of Melting Temperature (Tm) via Stereocomplexation (Note: Data derived from studies on poly(phenyl glycidyl ether)s.)

| Polymer | Melting Temperature (Tm) | ΔTm (Stereocomplex vs. Enantiopure) | Reference |

| Isotactic Enantiopure Polyether | Varies (e.g., ~130-150 °C) | N/A | nih.gov, researchgate.net |

| Polyether Stereocomplex | Varies (e.g., up to ~210 °C) | Up to 76 °C | nih.gov, researchgate.net, researcher.life |

Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures such as block and statistical copolymers. Anionic ring-opening polymerization (AROP) is a particularly powerful method for achieving this level of control with glycidyl ethers. rsc.org

By carefully selecting initiators, catalysts, and reaction conditions, the ROP of glycidyl ethers can be manipulated to produce copolymers with tailored microstructures and properties. uni-mainz.denih.gov

Statistical Copolymers : These are synthesized by polymerizing a mixture of two or more different monomers simultaneously. The resulting polymer chain has a random or statistical distribution of monomer units. rsc.orgnih.gov This approach is widely used to tune material properties. For example, statistical copolymerization of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) yields biocompatible, thermoresponsive polyethers. rsc.org The cloud point temperature (Tcp) of these copolymers in aqueous solutions can be precisely controlled by adjusting the comonomer ratio. rsc.org

Block Copolymers : These polymers consist of long sequences, or blocks, of one monomer followed by blocks of another. They are typically synthesized by sequential monomer addition. nih.govmdpi.com For instance, a hydrophilic macroinitiator like monomethoxy poly(ethylene glycol) (mPEG) can be used to initiate the polymerization of a hydrophobic monomer like oleyl glycidyl ether (OlGE), resulting in well-defined amphiphilic AB block copolymers. rsc.org Similarly, block copolymers of tert-butyl glycidyl ether and ethylene (B1197577) oxide have been constructed to create amphiphilic and double-hydrophilic structures. rsc.org These architectures are crucial for applications requiring self-assembly, such as forming micelles for drug delivery.

The ability to create both statistical and block copolymers from chiral glycidyl ethers opens up vast possibilities for designing functional materials with precisely engineered properties, from thermoresponsive hydrogels to advanced surfactants. rsc.orgnih.govresearcher.life

Controlled Polymerization Techniques for Molecular Architecture

Control over Molecular Weight and Polydispersity

Achieving precise control over the molecular weight (Mn) and polydispersity (Đ or PDI) is a hallmark of modern polymer synthesis, enabling the creation of materials with predictable and reproducible properties. For chiral glycidyl ethers, living polymerization techniques, particularly anionic ring-opening polymerization (AROP), are instrumental. A living polymerization is a chain growth process devoid of chain transfer and termination steps, which allows polymer chains to grow at a constant rate, resulting in a low polydispersity index.

The AROP of glycidyl ethers is a highly controlled process where the molecular weight is determined by the stoichiometry of the reaction (the monomer-to-initiator ratio). This method reliably produces polymers with predictable molar masses and narrow molecular weight distributions. For instance, the polymerization of functional glycidyl ethers like allyl glycidyl ether has been shown to yield polymers with polydispersity indices between 1.05 and 1.33. Similarly, the synthesis of copolymers involving ethyl glycidyl ether has achieved dispersities as low as 1.07.

Key to this control is the careful selection of the initiator and reaction conditions. Common initiators include potassium alkoxides (e.g., potassium tert-butoxide, KOtBu) and cesium-based catalysts (e.g., CsOH), often used in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). The choice of reaction temperature is also critical; for example, conducting the polymerization of allyl glycidyl ether at temperatures below 40°C minimizes side reactions such as isomerization of the allyl side chain. By suppressing unwanted side reactions like proton abstraction, which can be achieved through optimized conditions (e.g., using a Cs+ counterion in DMSO at room temperature), the "living" nature of the polymerization is preserved. This meticulous control allows for the synthesis of well-defined homopolymers and block copolymers from chiral glycidyl ethers.

Table 1: Influence of Polymerization Method on Molecular Weight and Polydispersity Control for Functional Glycidyl Ethers

Monomer System Polymerization Method Key Control Factors Achieved Polydispersity (Đ) Reference Finding Allyl Glycidyl Ether (AGE) Anionic ROP Potassium alkoxide initiator; Temperature control (< 40°C) 1.05 – 1.33 Controlled molar masses determined by stoichiometry. Ethyl Glycidyl Ether (EGE) / Ethoxy Ethyl Glycidyl Ether (EEGE) Anionic ROP CsOH initiator; DMSO solvent at 25°C ≤ 1.07 Suppression of proton abstraction leads to monomodal and narrow molecular weight distributions. Long-Chain Alkyl Glycidyl Ethers (e.g., C12-C16) Anionic ROP Addition of crown ether (18-crown-6) 1.12 – 1.34 Enables controlled polymerization of highly hydrophobic monomers. Oleyl Glycidyl Ether (OlGE) / Ethylene Oxide (EO) Anionic ROP mPEG macroinitiator ≤ 1.08 Well-defined amphiphilic AB block copolymers are obtained.

Copolymerization and Terpolymerization with Co-monomers

The properties of polymers derived from (R)-(+)-Glycidyl heptyl ether can be significantly expanded through copolymerization and terpolymerization. By incorporating other monomers, it is possible to create materials with precisely engineered characteristics, such as specific stereochemistry, degradability, and responsiveness to external stimuli.

The alternating copolymerization of epoxides, such as chiral glycidyl ethers, with cyclic anhydrides is a powerful method for synthesizing biodegradable and stereoregular polyesters. acs.orgacs.orgacs.org When a racemic mixture of a terminal epoxide is used, this process can be rendered enantioselective through kinetic resolution, where a chiral catalyst preferentially polymerizes one enantiomer, leaving the other unreacted. consensus.appwikipedia.org This strategy yields highly isotactic polyesters, where the stereocenters in the polymer backbone have a regular, repeating configuration. consensus.appwikipedia.org

The success of this approach hinges on the use of specialized chiral catalysts. Enantiopure bimetallic complexes, such as dinuclear Al(III) or chromium-based systems, have proven highly effective. acs.orgconsensus.app These catalysts, often used with a nucleophilic co-catalyst, can achieve exceptional levels of enantioselectivity. consensus.appwikipedia.org For instance, in the copolymerization of various racemic glycidyl ethers with phthalic anhydride (B1165640), a chiral dinuclear Al(III) catalyst system demonstrated good enantioselectivities with selectivity factors (s-factors) ranging from 39 to 54. nih.gov This process not only produces chiral polyesters with a completely alternating structure and low polydispersity but also allows for the recovery of the unreacted epoxide in high enantiomeric purity. consensus.appnih.gov The resulting isotactic polyesters are often semicrystalline materials with distinct thermal properties, such as melting temperatures ranging from 77 to 160 °C. consensus.appwikipedia.org

Terpolymerization, the polymerization of three distinct monomers, offers a sophisticated strategy to create materials with finely tunable properties by altering their composition and sequence. acs.org This approach allows for the synthesis of polymers with gradient or block-like structures, which can be used to control characteristics like thermal behavior, solubility, and mechanical properties. acs.orgrsc.org

One powerful strategy is the enantioselective terpolymerization of a cyclic anhydride with two different epoxides, such as a racemic terminal epoxide (like a glycidyl ether) and a meso-epoxide. acs.org Using a chiral catalyst, this method can produce optically active terpolyesters with a gradient distribution. acs.org Because the two epoxides exhibit different reactivities, one is incorporated into the polymer chain more rapidly than the other. As the more reactive epoxide is consumed, the second begins to incorporate, resulting in a continuous variation in the polymer's composition and crystallization behavior along the main chain. acs.org

Functional Polymeric Materials and Their Applications

Polymers derived from chiral glycidyl ethers, particularly those with well-defined structures, possess unique properties that make them suitable for a range of specialized applications. The inherent chirality and the presence of functional side chains, such as the heptyl group in this compound, are key to their utility in optoelectronics, catalysis, and surfactant technologies.

The inherent chirality of polyethers derived from monomers like this compound makes them promising candidates for applications in optics and catalysis. In optoelectronics, chiral polymers are valued for their ability to interact with polarized light. mdpi.com Materials with helical superstructures can be designed to selectively reflect circularly polarized light, making them useful for creating chiral photonic devices and sensors. nih.govumich.edu The flexible polyether backbone allows for the creation of cholesteric liquid crystalline phases whose optical properties can be tuned by adjusting the composition of chiral moieties, potentially leading to smart materials that respond to stimuli like temperature or light. nih.gov

In the field of asymmetric catalysis, chiral polymers serve as recoverable and reusable catalysts or ligands. researchgate.netnih.gov By immobilizing a catalytically active chiral group onto a polymer backbone, the catalyst can be easily separated from the reaction mixture, which is advantageous for both cost and sustainability. nih.gov Chiral polyethers have been functionalized to act as ligands in metal-catalyzed reactions, such as asymmetric hydrogenation, where they induce high enantioselectivity. nih.gov Furthermore, the chiral microenvironment created by the polymer's structure can sometimes lead to higher enantioselectivities compared to their low-molecular-weight counterparts. researchgate.net Chiral polymers, including polyethers, are also used as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. nih.govwikipedia.org

The molecular structure of poly(this compound), featuring a flexible polyether backbone and hydrophobic heptyl side chains, imparts an amphiphilic character that is ideal for surfactant and rheology-modifying applications. d-nb.inforesearchgate.net When this hydrophobic polymer is combined with a hydrophilic polymer segment, such as poly(ethylene glycol) (PEG), the resulting amphiphilic block copolymers can self-assemble in aqueous solutions. d-nb.info

Crosslinking Agents in Superabsorbent Polymer Systems

There is no available research data detailing the use of "this compound" as a crosslinking agent in the synthesis of superabsorbent polymer systems. Studies on superabsorbent polymers typically employ more common, often difunctional or multifunctional, crosslinking agents to create the necessary network structure for high absorbency. The monofunctional nature of "this compound" would necessitate a different polymerization or crosslinking strategy than is commonly reported. Without specific studies, no data on its efficiency, the resulting polymer's absorption capacity, or other relevant performance metrics can be provided.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Chiral Molecules

The primary application of (R)-(+)-Glycidyl heptyl ether as a precursor lies in its ability to introduce a specific stereocenter into a target molecule. The epoxide ring is highly susceptible to nucleophilic attack, and when this occurs with a suitable nucleophile, the ring opens to form a 1,2-disubstituted product with a defined stereochemistry. This reaction is the foundation for creating more complex chiral molecules from this relatively simple starting material.

A significant example of its use is in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. These are a class of drugs used to manage cardiovascular diseases. The therapeutic efficacy of many beta-blockers is dependent on their stereochemistry, with one enantiomer often being significantly more active than the other. This compound provides a straightforward route to the synthesis of the desired enantiomerically pure beta-blocker.

For instance, this compound is a key precursor in the synthesis of (S)-1-isopropylamino-3-heptyloxy-2-propanol, a beta-adrenergic blocking agent. In this synthesis, the epoxide ring of this compound is opened by the nucleophilic attack of isopropylamine (B41738). This reaction typically proceeds with high regioselectivity, with the amine attacking the least sterically hindered carbon of the epoxide. The result is the formation of a chiral amino alcohol with the desired (S)-configuration at the stereocenter.

The general synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Isopropylamine | (S)-1-isopropylamino-3-heptyloxy-2-propanol | Nucleophilic ring-opening |

This reaction highlights the efficiency of using a chiral building block like this compound to directly install the required stereochemistry in the final product, avoiding the need for chiral resolution steps later in the synthesis.

Chiral Synthons in Asymmetric Total Synthesis

In the context of asymmetric total synthesis, a chiral synthon is a stereochemically defined molecular fragment that can be incorporated into a larger molecule without loss of its stereochemical integrity. This compound perfectly fits this description. Its value as a chiral synthon is demonstrated in the multi-step synthesis of biologically active molecules where the preservation of chirality is paramount.

The synthesis of (S)-1-isopropylamino-3-heptyloxy-2-propanol serves as an excellent case study for the role of this compound as a chiral synthon. The synthesis begins with the preparation of the chiral epoxide itself, often from a chiral precursor like (R)-glycidol. Once prepared, the this compound contains the key stereocenter that will be present in the final drug molecule.

The subsequent ring-opening reaction is a stereospecific process. The nucleophilic attack of isopropylamine on the epoxide occurs via an S(_N)2 mechanism, which results in the inversion of configuration at the carbon atom being attacked. However, due to the nomenclature rules, the (R)-configuration of the epoxide leads to the formation of the (S)-configured product. This predictable stereochemical outcome is a crucial aspect of its utility as a chiral synthon.

The key transformation in this synthesis can be summarized as follows:

| Starting Material | Key Reagent | Key Intermediate/Product | Stereochemical Outcome |

| (R)-glycidol | Heptyl bromide | This compound | Retention of configuration |

| This compound | Isopropylamine | (S)-1-isopropylamino-3-heptyloxy-2-propanol | Inversion of configuration at the reaction center, leading to the (S)-product |

Development of Biologically Active Scaffolds

The molecular framework of 1-amino-3-alkoxy-2-propanol is a common feature in many beta-blockers. This compound is an ideal starting material for the construction of this particular biologically active scaffold. The heptyl ether side chain contributes to the lipophilicity of the molecule, which can be an important factor in its pharmacokinetic and pharmacodynamic properties.

The synthesis of (S)-1-isopropylamino-3-heptyloxy-2-propanol from this compound directly yields a molecule with a beta-adrenergic blocking scaffold. The structural components of the final product derived from the chiral building block are the heptyloxy group, the propan-2-ol backbone with its (S)-stereocenter, and the carbon atom to which the isopropylamino group is attached.

The biological activity of beta-blockers is highly dependent on the stereochemistry of the secondary alcohol and the nature of the amine and ether substituents. The use of enantiomerically pure this compound ensures that the resulting amino alcohol has the correct spatial arrangement of these functional groups for effective interaction with the beta-adrenergic receptors.

The development of this biologically active scaffold can be represented by the following reaction data:

| Chiral Building Block | Nucleophile | Biologically Active Scaffold | Therapeutic Class |

| This compound | Isopropylamine | (S)-1-isopropylamino-3-heptyloxy-2-propanol | Beta-adrenergic blocker |

Surface Science and Interface Modification Applications of Glycidyl Ethers

Covalent Surface Modification Strategies

Information on specific strategies and reaction conditions for the covalent attachment of "(R)-(+)-Glycidyl heptyl ether" to various substrates is not available in the reviewed literature.

Tuning Surface Properties with Glycidyl (B131873) Ether Functionalization

While it can be hypothesized that functionalization with "this compound" would increase surface hydrophobicity, specific data on contact angle measurements, surface energy reduction, or other relevant surface properties are not documented.

Applications in Material Interface Engineering

Specific examples or research findings on the use of "this compound" to engineer the interface between different materials could not be found.

Analytical and Characterization Methodologies for Chiral Glycidyl Ethers and Derived Polymers

Chromatographic Separation Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds. Chromatographic techniques are the most powerful and widely used methods for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for the separation of enantiomers of chiral epoxides and glycidyl (B131873) ethers. nih.govnih.gov The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are highly effective and broadly applicable for resolving a wide range of racemic compounds, including glycidyl ethers. indexcopernicus.comresearchgate.net These separations are typically performed in normal-phase mode, using a non-polar mobile phase, such as a mixture of hexane (B92381) or n-hexane with an alcohol modifier like 2-propanol or ethanol. indexcopernicus.comresearchgate.net The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal resolution between the enantiomers. indexcopernicus.com For instance, research on glycidyl butyrate, a compound structurally similar to glycidyl heptyl ether, demonstrated excellent separation on a cellulose-based Chiralcel OD-H column. indexcopernicus.com Similarly, glycidyl tosylate enantiomers have been successfully resolved using a Chiralpak AD-H stationary phase. researchgate.net The method can be validated according to ICH guidelines to ensure it is specific, precise, and accurate for quantifying the unwanted enantiomer. indexcopernicus.comnih.gov

Table 1: Examples of HPLC Conditions for Chiral Separation of Glycidyl Ether Analogs

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Times | Reference |

|---|---|---|---|---|

| Glycidyl Butyrate | Chiralcel OD-H (Cellulose-based) | Hexane: 2-propanol (100:1, v/v) | S-enantiomer: 7.5 min, R-enantiomer: 8.5 min | indexcopernicus.com |

| Glycidyl Tosylate | Chiralpak AD-H (Amylose-based) | n-hexane/ethanol (70/30, v/v) | Not specified | researchgate.net |

This interactive table provides examples of conditions used for compounds analogous to (R)-(+)-Glycidyl heptyl ether.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. afmps.bechromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to the liquid mobile phases used in HPLC. afmps.bechiraltech.com

For chiral separations, SFC is almost always paired with the same types of polysaccharide-based CSPs used in HPLC. nih.govchiraltech.com Organic modifiers, or co-solvents, such as methanol, ethanol, or 2-propanol, are typically added to the CO2 mobile phase to increase its solvating power and modulate the retention and selectivity of the analytes. chiraltech.com SFC is particularly well-suited for high-throughput screening and preparative separations due to its speed and the ease of removing the CO2 mobile phase post-analysis. chromatographyonline.comselvita.com This technique is highly effective for the enantioselective separation of a wide range of chiral products, including those in the pharmaceutical industry. chromatographyonline.comnih.gov

Table 2: Comparison of HPLC and SFC for Chiral Separations

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical Carbon Dioxide (CO₂) |

| Analysis Time | Longer | 3 to 5 times faster than HPLC chromatographyonline.com |

| Solvent Consumption | High | Significantly lower; reduces toxic solvent use chromatographyonline.comchiraltech.com |

| Operating Pressure | Lower | Higher |

| Environmental Impact | Higher (due to solvent waste) | Lower ("Green Chemistry") selvita.com |

| Chiral Stationary Phases | Polysaccharide-based (Cellulose, Amylose) | Polysaccharide-based (Cellulose, Amylose) |

This interactive table compares the key features of HPLC and SFC for chiral analysis.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) can also be employed for the enantiomeric analysis of volatile chiral compounds. chromatographyonline.com This technique requires the use of a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, coated onto a capillary column. chromatographyonline.comgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to their separation. researchgate.net

The applicability of chiral GC is generally limited to analytes that are thermally stable and sufficiently volatile. chromatographyonline.com While it has been successfully applied to the separation of various chiral molecules including epoxides and ethers, its success is not universal. chromatographyonline.com For some compounds, such as glycidyl butyrate, attempts to achieve enantiomeric separation by GC have been unsuccessful, necessitating the use of HPLC. indexcopernicus.com Therefore, the feasibility of using chiral GC for this compound would depend on its volatility and the specific interactions with the chosen cyclodextrin-based stationary phase.

Spectroscopic Characterization of Stereochemistry and Structure

Spectroscopic methods are indispensable for confirming the chemical structure and functional groups of synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoregularity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of compounds like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a glycidyl ether, distinct signals corresponding to the protons of the epoxide ring, the ether linkage, and the alkyl chain are expected. Protons on the epoxide ring typically appear in the range of 2.5–3.5 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the ether oxygen atom are deshielded and resonate further downfield, generally in the 3.3–4.5 ppm region. libretexts.orgoregonstate.edu

In the ¹³C NMR spectrum, the carbons of the strained epoxide ring are found at a relatively high field, typically between 40 and 60 ppm. libretexts.orgoregonstate.edu The carbon atom of the ether linkage (—CH₂—O—) is more deshielded and appears in the 50–80 ppm range. libretexts.orglibretexts.org The remaining carbons of the heptyl chain would appear in the upfield aliphatic region of the spectrum.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Epoxide Ring Protons | ||

| -CH- (oxirane) | ~3.1 | ~50-60 |

| -CH₂- (oxirane) | ~2.6 and ~2.8 | ~40-50 |

| Ether Linkage Protons/Carbons | ||

| -O-CH₂-(heptyl) | ~3.4-3.7 | ~70-75 |

| -O-CH₂-(glycidyl) | ~3.4-3.8 | ~70-75 |

| Heptyl Chain | 0.8-1.6 | 14-32 |

This interactive table presents the expected chemical shift ranges based on data from analogous glycidyl ether compounds. libretexts.orglibretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. utdallas.edu For this compound, the IR spectrum would be characterized by the presence of ether and epoxide functional groups and the absence of other groups like hydroxyl (O-H) or carbonyl (C=O). oregonstate.edu

The key features in the IR spectrum include:

C-H Stretching: Absorptions from the C-H bonds of the alkyl chain and epoxide ring, typically appearing in the 2850–3000 cm⁻¹ region. libretexts.org

C-O-C Ether Stretch: A strong, characteristic C-O stretching band is expected in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org

Epoxide Ring Vibrations: The epoxide ring itself gives rise to several characteristic absorptions. These include a symmetric ring stretching ("breathing") mode around 1230–1280 cm⁻¹, an asymmetric C-O-C ring stretching mode between 810–950 cm⁻¹, and a symmetric C-O-C stretch between 750–880 cm⁻¹. spectroscopyonline.com The latter two peaks are often particularly intense. spectroscopyonline.com

The absence of a broad band in the 3200–3700 cm⁻¹ region confirms the lack of an O-H group, and the absence of a strong absorption in the 1650–1800 cm⁻¹ region confirms the lack of a C=O group. oregonstate.edu

Table 4: Characteristic IR Absorption Frequencies for Glycidyl Ethers

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ether | C-O-C Stretch | 1000 - 1300 | Strong |

| Epoxide | Ring "Breathing" | 1230 - 1280 | Medium |

| Epoxide | Asymmetric C-O-C Stretch | 810 - 950 | Strong |

This interactive table summarizes the key IR absorption bands expected for this compound. libretexts.orgspectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. tum.de Chirality is a critical feature of this compound, and CD spectroscopy provides essential information regarding its stereochemical identity. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light; one enantiomer will absorb left-circularly polarized light more strongly, while the other will preferentially absorb right-circularly polarized light. tum.dejascoinc.com

This differential absorption (ΔA) is plotted as a function of wavelength to generate a CD spectrum, which is unique for a specific enantiomer. For this compound, the CD spectrum serves as a molecular fingerprint of its absolute configuration. The absolute configuration of chiral epoxides and their derivatives can be confidently determined by comparing their experimental CD spectra with those of known analogs or with theoretically calculated spectra. genesilico.pl

Furthermore, CD spectroscopy is a valuable tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. dtu.dk The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By coupling a CD detector with a separation technique such as High-Performance Liquid Chromatography (HPLC), it is possible to quantify the enantiomeric ratio of a substance even without achieving baseline separation of the enantiomer peaks. nih.gov This approach allows for simultaneous assay and enantiomeric purity determination. nih.gov

Below is an illustrative table representing the type of data obtained from a CD spectroscopy measurement for a chiral glycidyl ether.

Table 1: Illustrative Circular Dichroism Spectral Data

| Wavelength (nm) | Differential Absorption (ΔA) (mdeg) |

|---|---|

| 200 | 0.0 |

| 210 | +15.2 |

| 220 | +25.8 |

| 230 | +18.4 |

| 240 | +5.1 |

| 250 | -8.9 |

| 260 | -12.3 |

| 270 | -6.7 |

| 280 | 0.0 |

Advanced Methods for Molecular Weight and Polymer Architecture Analysis

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight distribution of polymers. paint.orgpaint.org SEC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.orgnih.gov The separation occurs as the polymer solution passes through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. paint.org This process yields a distribution of molecular weights rather than a single value. From this distribution, crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn, are calculated. nih.gov The PDI is a measure of the breadth of the molecular weight distribution.

Table 2: Typical Molecular Weight Data from SEC Analysis of a Poly(glycidyl ether)

| Parameter | Description | Value |

|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 8,500 |

| Mw (g/mol) | Weight-Average Molecular Weight | 9,200 |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | 1.08 |

A MALDI-TOF spectrum of a polymer consists of a series of peaks, where each peak corresponds to a specific polymer chain length (degree of polymerization) plus the mass of the initiator and terminating end-groups. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This level of detail is invaluable for confirming the polymer's structure, identifying end-groups, and detecting any side products or changes in the polymer architecture. researchgate.netnih.gov It serves as a powerful complement to SEC for a comprehensive structural analysis of polymers derived from glycidyl ethers. wpmucdn.com

Table 3: Hypothetical MALDI-TOF MS Peak List for Poly((R)-glycidyl heptyl ether) (Assuming Initiator: CH₃O⁻, Cation: Na⁺, Monomer Mass: 172.26 g/mol)

| m/z (Observed Mass) | Degree of Polymerization (n) | Calculated Mass (g/mol) | Assignment |

|---|---|---|---|

| 3544.1 | 20 | 3544.3 | CH₃O-(C₁₀H₂₀O₂)₂₀-H + Na⁺ |

| 3716.4 | 21 | 3716.5 | CH₃O-(C₁₀H₂₀O₂)₂₁-H + Na⁺ |

| 3888.6 | 22 | 3888.8 | CH₃O-(C₁₀H₂₀O₂)₂₂-H + Na⁺ |

| 4061.0 | 23 | 4061.1 | CH₃O-(C₁₀H₂₀O₂)₂₃-H + Na⁺ |

| 4233.2 | 24 | 4233.3 | CH₃O-(C₁₀H₂₀O₂)₂₄-H + Na⁺ |

Green Chemistry and Sustainable Approaches in Glycidyl Ether Research

Atom-Economical Synthesis of Epoxides

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired final product. acs.orgprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. nih.gov

To improve the atom economy of glycidyl (B131873) ether synthesis, researchers are exploring alternative catalytic systems that can facilitate the direct addition of alcohols to epichlorohydrin (B41342) with higher efficiency and selectivity, thereby minimizing the formation of unwanted byproducts. rsc.org

Biocatalytic Transformations for Enantiopure Compounds

The production of enantiomerically pure compounds like (R)-(+)-Glycidyl heptyl ether is of significant importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. Biocatalysis, the use of enzymes as catalysts, offers a highly selective and environmentally friendly approach to obtaining single enantiomers. researchgate.netnih.gov

Enzymatic kinetic resolution is a widely used biocatalytic method for separating racemic mixtures. wikipedia.orgresearchgate.net This technique relies on the ability of an enzyme, often a lipase (B570770) or an esterase, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. researchgate.net This results in the separation of the unreacted, enantiomerically enriched substrate from the product. For the synthesis of this compound, a racemic mixture of glycidyl heptyl ether could be subjected to enzymatic hydrolysis, where the (S)-enantiomer is selectively hydrolyzed, leaving behind the desired (R)-enantiomer in high enantiomeric excess.

Lipases are particularly effective for the kinetic resolution of racemic epoxides and their derivatives due to their broad substrate specificity, high stability, and enantioselectivity. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective and efficient resolution process.

Below is a table illustrating the kinetic resolution of a model substrate, glycerol-derived cyclic carbonate, using various lipases, which is analogous to the resolution of glycidyl ethers.

| Enzyme Source | Conversion (%) | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CALB) | 48 | >200 |

| Pseudomonas cepacia lipase (PCL) | 51 | 15 |

| Porcine pancreas lipase (PPL) | 45 | 8 |

| Candida rugosa lipase (CRL) | 33 | 5 |

This data is representative of the enzymatic kinetic resolution of chiral building blocks and is adapted from a study on glycerol-derived cyclic carbonates. researchgate.net

Solvent-Free and Reduced-Solvent Reaction Conditions

A key objective of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, flammable, and toxic. Solvent-free or reduced-solvent reaction conditions not only reduce the environmental impact but can also lead to improved reaction rates, higher yields, and simplified purification processes. chalmers.segoogle.com

The synthesis of glycidyl ethers has been successfully achieved under solvent-free conditions. One notable method involves the reaction of a fatty alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst (PTC). chalmers.se The fatty alcohol itself can act as the reaction medium, eliminating the need for an additional organic solvent. The use of a PTC facilitates the reaction between the alcohol, which is in the organic phase, and the solid base. This approach has been shown to produce high yields of glycidyl ethers. chalmers.se

The advantages of this solvent-free approach include:

Reduced Environmental Impact: Elimination of volatile organic compounds (VOCs).

Simplified Purification: The solid base can be easily removed by filtration.

Increased Efficiency: The reaction can proceed at a faster rate due to higher reactant concentrations.

A patented method describes the synthesis of glycidyl ether compounds by reacting an alcohol with epichlorohydrin in the absence of water and organic solvents, using an alkali metal hydroxide (B78521) and a phase-transfer catalyst. google.com This process can be conducted at temperatures ranging from 10-100°C under atmospheric pressure. google.com

| Parameter | Condition |

| Reactants | Fatty Alcohol, Epichlorohydrin |

| Catalyst System | Solid Alkali Hydroxide, Phase Transfer Catalyst |

| Solvent | None (Fatty alcohol acts as solvent) |

| Temperature | 10-100 °C |

| Pressure | Atmospheric |

| Yield | >75% chalmers.se |

Utilization of Bio-renewable Feedstocks for Glycidyl Ether Synthesis

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. researchgate.netgreenchemistry-toolkit.org Bio-renewable feedstocks, derived from biomass such as plants and agricultural waste, offer a carbon-neutral alternative for the production of chemicals. kit.edu

Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a valuable and versatile bio-renewable platform chemical. researchgate.netunl.edu The increasing production of biodiesel has led to a surplus of crude glycerol, making it an abundant and low-cost feedstock. Glycerol can be converted into a range of value-added chemicals, including glycidyl ethers. The synthesis of glycerol triglycidyl ether, for example, involves the reaction of glycerol with epichlorohydrin. guidechem.comwikipedia.org While this specific product is different from this compound, the underlying chemistry demonstrates the potential for utilizing glycerol as a starting material for various glycidyl ether derivatives.

The conversion of glycerol to glycidyl ethers typically involves a two-step process: the reaction of glycerol with epichlorohydrin in the presence of a catalyst to form a chlorohydrin intermediate, followed by dehydrochlorination with a base to yield the glycidyl ether. wikipedia.org

Other bio-renewable resources being explored for the synthesis of glycidyl ethers include terpenoids and lignin-based compounds. uni-mainz.de These natural feedstocks can be chemically transformed into epoxide synthons, which can then be used to produce a variety of glycidyl ethers and their corresponding polymers. uni-mainz.de The use of these bio-derived materials not only reduces the reliance on petrochemicals but also opens up possibilities for creating novel polymeric materials with unique properties. uni-mainz.de

| Bio-renewable Feedstock | Potential Glycidyl Ether Precursor |

| Glycerol | Glycerol Chlorohydrins |

| Terpenoids (e.g., Farnesol) | Terpenyl Glycidyl Ethers uni-mainz.de |

| Lignin | Lignin-derived Phenolic Compounds |

Computational and Theoretical Studies of R + Glycidyl Heptyl Ether Systems

Molecular Modeling of Chiral Recognition and Interactions

Chiral recognition is a critical process in enantioselective synthesis and separation, where a chiral selector preferentially interacts with one enantiomer over the other. Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, are instrumental in elucidating the subtle differences in intermolecular forces that govern this discrimination. While specific studies on (R)-(+)-Glycidyl heptyl ether are not extensively documented, the principles of chiral recognition can be illustrated through computational models of analogous systems.

In a typical molecular modeling study, the non-covalent interactions between the chiral glycidyl (B131873) ether and a chiral stationary phase or a chiral catalyst are quantified. These interactions are primarily composed of van der Waals forces, electrostatic interactions, and hydrogen bonding. The stability of the diastereomeric complexes formed between the (R)-enantiomer and the chiral selector, versus the (S)-enantiomer, determines the degree of chiral recognition.

MD simulations can provide insights into the dynamic behavior of these complexes, revealing the preferred binding conformations and the lifetime of the interactions. mdpi.comresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to accurately calculate the binding energies of these diastereomeric pairs. researchgate.net

Table 1: Illustrative Interaction Energies of Diastereomeric Complexes

| Diastereomeric Complex | Interaction Energy (kcal/mol) | Primary Interaction Type |

| (R)-Glycidyl Heptyl Ether + Chiral Selector (R) | -8.5 | Hydrogen Bonding, van der Waals |

| (S)-Glycidyl Heptyl Ether + Chiral Selector (R) | -7.2 | van der Waals |

Note: The data in this table is illustrative and based on typical interaction energies observed in chiral recognition studies of similar functionalized epoxides. The "Chiral Selector" is a hypothetical model representing a common chiral stationary phase functional group.

Mechanistic Insights into Enantioselective Reactions

Computational chemistry provides a powerful lens through which to view the mechanisms of enantioselective reactions involving this compound. The epoxide ring of glycidyl ethers is susceptible to nucleophilic attack, and in the presence of a chiral catalyst, this ring-opening can proceed with high enantioselectivity. DFT calculations are a key tool for investigating the potential energy surfaces of these reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.netarkat-usa.orgnih.gov

For instance, in the kinetic resolution of a racemic glycidyl ether, a chiral catalyst will react preferentially with one enantiomer, leaving the other unreacted. Computational studies can model the reaction pathways for both enantiomers, revealing the origins of the enantioselectivity. The difference in the activation energies for the reactions of the (R) and (S) enantiomers with the chiral catalyst is directly related to the enantiomeric excess of the product.

These studies can also elucidate the role of the catalyst in stabilizing the transition state and controlling the stereochemistry of the product. By understanding these mechanistic details, more efficient and selective catalysts can be designed.

Table 2: Calculated Activation Energies for a Hypothetical Enantioselective Ring-Opening Reaction

| Reactant | Catalyst Complex | Transition State Energy (kcal/mol) |

| This compound | Chiral Lewis Acid | 15.2 |

| (S)-(-)-Glycidyl Heptyl Ether | Chiral Lewis Acid | 18.9 |

Note: This data is hypothetical and serves to illustrate the typical differences in activation energies calculated for enantioselective reactions using DFT. The "Chiral Lewis Acid" represents a generic catalyst model.

Prediction of Material Properties through Computational Chemistry

The physical and chemical properties of this compound can be predicted with reasonable accuracy using computational methods. Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with experimental properties, are a valuable tool in this regard. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, to predict properties such as boiling point, density, and viscosity.

For a molecule like this compound, where experimental data may be scarce, computational methods offer a means to estimate its properties. Ab initio and DFT calculations can be used to compute a wide range of molecular descriptors, including electronic properties (e.g., dipole moment, polarizability) and geometric properties (e.g., molecular surface area, volume). These descriptors can then be used as inputs for established QSPR models to predict the macroscopic properties of the substance. researchgate.netresearchgate.net

Furthermore, molecular dynamics simulations can be employed to predict bulk properties such as density and viscosity by simulating the behavior of a large ensemble of molecules over time.

Table 3: Predicted Physicochemical Properties of Alkyl Glycidyl Ethers

| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/mL) |

| (R)-(+)-Glycidyl Methyl Ether | 88.11 | 112 | 0.98 |

| (R)-(+)-Glycidyl Ethyl Ether | 102.13 | 135 | 0.96 |

| (R)-(+)-Glycidyl Propyl Ether | 116.16 | 158 | 0.94 |

| This compound | 172.26 | 225 | 0.91 |

Note: The predicted values in this table are illustrative and derived from established QSPR trends for homologous series of ethers. Actual experimental values may vary.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enantiocontrol

The precise control of stereochemistry is paramount for the application of chiral molecules. The synthesis of enantiomerically pure (R)-(+)-Glycidyl heptyl ether and related chiral epoxides relies heavily on the development of highly efficient and selective catalytic systems. Future research in this area is directed towards several promising avenues.

One of the primary goals is the discovery of new catalysts for the asymmetric epoxidation of corresponding allyl ethers or the kinetic resolution of racemic glycidyl (B131873) ethers. Research is moving beyond traditional catalysts to explore more sophisticated systems. This includes the design of stereogenic-at-metal complexes bearing monodentate ligands, which have shown promise in other contexts. nih.gov The development of catalysts that operate under mild conditions, with low catalyst loadings, and high turnover numbers is a key objective.

Organocatalysis represents a rapidly evolving field with significant potential for enantioselective epoxidation. Chiral organocatalysts, such as those based on thiourea, phosphoric acids, and squaramides, offer the advantage of being metal-free, less sensitive to air and moisture, and often readily available. wikipedia.org For instance, chiral thiourea catalysts can activate electrophiles like imines through hydrogen bonding, a principle that can be extended to the activation of peroxides for epoxidation. wikipedia.org Similarly, chiral phosphoric acids have proven effective in creating chiral ion pairs, which can direct the stereochemical outcome of a reaction. wikipedia.org The exploration of bifunctional catalysts that can simultaneously activate both the oxidant and the substrate through multiple non-covalent interactions is a particularly promising direction.

Biocatalysis, utilizing enzymes such as lipases, also presents a green and highly selective alternative. Lipases have been successfully employed for the ring-opening of epoxides with amines, and future work will likely focus on engineering enzymes with enhanced activity and specificity for the synthesis of chiral glycidyl ethers. mdpi.com The combination of biocatalysis with flow chemistry systems is another emerging area that could lead to highly efficient and sustainable production methods. mdpi.com

| Catalytic System | Catalyst Type | Key Advantages | Research Focus |

| Metal Complexes | Stereogenic-at-metal (e.g., Mo, Ru) | High activity and selectivity | Design of new chiral ligands, use of monodentate ligands nih.gov |

| Organocatalysts | Thioureas, Phosphoric Acids, Squaramides | Metal-free, robust, readily available wikipedia.org | Multifunctional catalysts, asymmetric ion pair formation wikipedia.org |

| Biocatalysts | Enzymes (e.g., Lipases) | High enantioselectivity, mild reaction conditions, environmentally benign mdpi.com | Enzyme engineering, integration with flow systems mdpi.com |

Design of Advanced Functional Materials with Tailored Chirality

The chirality of this compound makes it an ideal monomer for the synthesis of advanced functional materials with precisely controlled three-dimensional structures. The ability to introduce a specific handedness at the molecular level can translate into unique macroscopic properties, opening up applications in optics, electronics, and biomedical fields. chiralpedia.com

A significant area of future research is the development of chiral polymers derived from this compound. The polymerization of short-chain alkyl glycidyl ethers can lead to biocompatible polyethers with tunable hydrophilicity. nih.gov By using an enantiomerically pure monomer like this compound, isotactic polymers with a regular stereochemistry can be synthesized. nih.gov These chiral polymers are expected to exhibit unique self-assembly behaviors, forming well-defined nanoscale structures such as filaments and helices. Such materials could find applications in chiral separations, asymmetric catalysis, and as scaffolds for tissue engineering. chiralpedia.com

The incorporation of this compound into liquid crystalline phases is another promising research direction. Chiral liquid crystals are known for their unique optical properties, such as the ability to selectively reflect circularly polarized light. chiralpedia.com By functionalizing liquid crystal molecules with this chiral epoxide, it may be possible to create novel materials for advanced display technologies, optical sensors, and photonic devices. chiralpedia.com

Furthermore, the reactive epoxide group allows for the grafting of this compound onto surfaces or into the structure of other materials, creating chiral interfaces. chiralpedia.com These interfaces could be used to control the crystallization of other molecules, to direct the assembly of nanoparticles, or to create surfaces that interact selectively with other chiral molecules. This has potential applications in enantioselective sensing and separation technologies.

| Material Type | Key Feature | Potential Applications |

| Chiral Polyethers | Isotactic structure, biocompatibility nih.gov | Chiral separations, asymmetric catalysis, tissue engineering |

| Chiral Liquid Crystals | Unique optical properties chiralpedia.com | Advanced displays, optical sensors, photonics |

| Chiral Interfaces | Enantioselective interactions | Enantioselective sensing, directed crystallization |

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including improved safety, better process control, enhanced scalability, and reduced waste. acs.org The synthesis of this compound and its derivatives is well-suited for this transition, and future research will undoubtedly focus on developing robust and efficient flow-based methodologies.

Continuous flow reactors, particularly microreactors, provide excellent heat and mass transfer, allowing for the safe handling of highly reactive intermediates and exothermic reactions that are often encountered in epoxide chemistry. researchgate.net For instance, the synthesis of glycidyl ethers can be performed in a flow system using a Lewis acid catalyst, allowing for precise control over reaction time and temperature, leading to higher selectivity and yield. researchgate.net The use of back-pressure regulation in flow systems also allows for reactions to be conducted at temperatures above the boiling point of the solvent, accelerating reaction rates. thieme-connect.de

A key area of development is the creation of "telescoped" or multi-step continuous flow processes. acs.org This involves linking several reaction steps in a continuous sequence without the need for isolating and purifying intermediates. acs.org For the synthesis of molecules derived from this compound, a flow process could involve the initial synthesis of the epoxide, followed by an in-line ring-opening reaction with a nucleophile, and subsequent purification steps. This approach has been successfully demonstrated for the synthesis of chiral precursors for active pharmaceutical ingredients. acs.org

| Flow Chemistry Aspect | Advantage | Relevance to this compound |

| Microreactors | Enhanced heat and mass transfer, improved safety researchgate.net | Control over exothermic epoxide synthesis and ring-opening reactions. |

| Telescoped Reactions | Increased efficiency, reduced waste, no intermediate isolation acs.org | Multi-step synthesis of complex chiral molecules from the glycidyl ether. |

| Immobilized Catalysts | Catalyst reusability, simplified purification acs.org | Continuous enantioselective synthesis using chiral catalysts. |

Interdisciplinary Research in Chiral Glycidyl Ether Chemistry

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between chemistry, materials science, biology, and engineering. The unique properties of this chiral molecule make it a valuable tool in a wide range of scientific endeavors.